molecular formula C8H7N3O B184084 7-Aminoquinazolin-4-ol CAS No. 90004-09-4

7-Aminoquinazolin-4-ol

Cat. No. B184084
CAS RN: 90004-09-4
M. Wt: 161.16 g/mol
InChI Key: WQXFFJUUIIGPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminoquinazolin-4-ol is a chemical compound with the molecular formula C8H7N3O . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

Quinazoline derivatives, which include 7-Aminoquinazolin-4-ol, are synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Another method involves a Cu (I)-catalyzed synthesis of quinazolin-4 (3 H )-ones from 2-halobenzamides and aryl aldehydes or dimethyl acetamide (DMA) .


Molecular Structure Analysis

The molecular structure of 7-Aminoquinazolin-4-ol is represented by the SMILES string c1cc2c(cc1N)ncnc2O . The molecular weight of this compound is 161.16 g/mol.


Chemical Reactions Analysis

Quinazolin-4 (3 H )-ones, which include 7-Aminoquinazolin-4-ol, are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .

Scientific Research Applications

  • Kinase Inhibitors in Cancer Treatment : 4-aminoquinazoline derivatives are identified as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, making them relevant in cancer treatments. Drugs with this core, like gefitinib and erlotinib, are used in treating lung, breast, colon, and prostate cancers (Das & Hong, 2019).

  • Anticancer Properties of Indole-Aminoquinazoline Hybrids : Indole-aminoquinazolines synthesized by aminating 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles exhibit cytotoxicity against various cancer cell lines and inhibit epidermal growth factor receptor (EGFR) (Mphahlele et al., 2018).

  • Synthesis of Heterocycle-Appended 4-Aminoquinazolines : Combining 7-amino-2-arylindole and 7-amino-2-arylbenzofuran with 2-aryl-4-chloroquinazolines results in compounds with antiproliferative effects against EGFR-positive cell lines (Mphahlele, Maluleka & Mmonwa, 2018).

  • 4-Aminoquinazoline Analogs as Anticancer Agents : These analogs are potent and selective inhibitors of tyrosine kinase and EGFR, showing significant efficacy against solid tumors (Singh et al., 2013).

  • Pan-PI3K Inhibitors for Tumor Growth Inhibition : Certain 4-aminoquinazoline derivatives are identified as potent Pan-PI3K inhibitors, particularly effective against breast cancer cells and inducing apoptosis in these cells (Ding et al., 2019).

  • Inhibitors of Aurora Kinases : Some 4-aminoquinazoline-urea derivatives have been developed as inhibitors of Aurora A/B kinases, showing significant antiproliferative activities against various solid tumor cell lines (Cai et al., 2014).

  • Potential Antimalarial Applications : 2-Aminoquinazolin-4(3H)-ones, a related class, have been identified as inhibitors of malaria digestive vacuole plasmepsins, suggesting their potential as leads for antimalarial drug development (Rasina et al., 2016).

  • Antitumor Activity of 4-Aminoquinazoline Derivatives : These derivatives are synthesized for their potent inhibition of tumor cells, showcasing diverse bioactivities against various cancer cell lines (Liu et al., 2007).

  • Potential Treatment for SARS-CoV-2 and MERS-CoV : Certain 2-aminoquinazolin-4(3H)-one derivatives have shown inhibitory effects on SARS-CoV-2 and MERS-CoV, representing potential treatments for these viral infections (Lee et al., 2021).

Future Directions

While specific future directions for 7-Aminoquinazolin-4-ol are not mentioned in the search results, advancements in related fields such as Fc-engineered therapeutic antibodies and microneedle-based technology for cell therapy suggest potential future directions for research and development in the broader field of bioactive compounds.

properties

IUPAC Name

7-amino-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXFFJUUIIGPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318960
Record name 7-aminoquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoquinazolin-4-ol

CAS RN

90004-09-4
Record name 90004-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-aminoquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-quinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Aminoquinazolin-4-ol
Reactant of Route 2
7-Aminoquinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
7-Aminoquinazolin-4-ol
Reactant of Route 4
7-Aminoquinazolin-4-ol
Reactant of Route 5
7-Aminoquinazolin-4-ol
Reactant of Route 6
7-Aminoquinazolin-4-ol

Citations

For This Compound
1
Citations
MS Raghu, HA Swarup, T Shamala, BS Prathibha… - Heliyon, 2023 - cell.com
… Dropwise addition of HCl (10 mmol) was done to a stirred solution of 7-aminoquinazolin-4-ol … process of producing 1-(4-hydroxyquinazolin-7-yl)thiourea (2), 7-aminoquinazolin-4-ol (1), …
Number of citations: 7 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.